Cardiovascular PharmacologyReceptor BindingRenin-Angiotensin System
Researchers dissecting the ACE2/Ang-(1-7)/Mas axis require antagonists that do not cross-react with AT1, AT2, or MrgD receptors. A 779 is the most selective Mas receptor antagonist available, eliminating confounding off-target effects seen with D-Pro⁷-Ang-(1-7).
• IC50 0.3 nM for Mas; no AT1/AT2 affinity at 1 μM
• Does not bind MrgD-critical for unambiguous Mas pathway interrogation
• Blocks Ang-(1-7)-mediated anti-fibrotic, neuroprotective, and renal effects
• Shipped ambient; store at -20°C (powder)
Molecular FormulaC39H60N12O11
Molecular Weight873.0 g/mol
Cat. No.B1664258
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
A 779
Synonyms
7-Ala-angiotensin (1-7) A 778 A 779 A-778 A-779 A779 peptide angiotensin (1-7), Ala(7)- angiotensin (1-7), alanyl(7)- Asp-Arg-Val-Tyr-Ile-His-Ala aspartyl--arginyl-valyl-tyrosyl-isoleucyl-histidyl-alanine
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
A 779: A Potent and Selective Mas Receptor Antagonist
A 779 (D-Ala⁷-Angiotensin-(1-7)) is a synthetic peptide analog of the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)). It is a potent and selective antagonist for the G protein-coupled receptor Mas, the primary receptor mediating the biological actions of Ang-(1-7) [1]. This compound exhibits high affinity for the Mas receptor with a reported IC50 of 0.3 nM in radioligand binding assays . Crucially, A 779 demonstrates negligible affinity for the closely related angiotensin type 1 (AT₁) and type 2 (AT₂) receptors at concentrations up to 1 μM, establishing its selectivity for the Mas receptor axis . This pharmacological profile makes A 779 an essential research tool for dissecting the functions of the protective arm of the renin-angiotensin system (RAS), the ACE2/Ang-(1-7)/Mas axis, distinct from the classical ACE/Ang II/AT₁ axis.
1MAS receptor antagonist for ACE2/Ang-(1-7)/MAS axis studies
2High selectivity for MAS over AT₁ and AT₂ receptors in binding assays
3Synthetic peptide analog suited for cardiovascular, renal, and neuroscience research models
[1] Santos, R. A. S., et al. (1994). Characterization of a new angiotensin antagonist selective for angiotensin-(1-7): evidence that the actions of angiotensin-(1-7) are mediated by specific angiotensin receptors. Brain Research Bulletin, 35(4), 293–298. View Source
Why A 779 Cannot Be Replaced by Other RAS Antagonists
Substituting A 779 with other renin-angiotensin system (RAS) antagonists, such as AT₁ receptor blockers (ARBs) or ACE inhibitors, is scientifically invalid due to its unique target, the Mas receptor, which mediates effects opposite to the AT₁ receptor [1]. Even within the Mas receptor ligand class, functional substitution fails. For example, while A 779 and D-Pro⁷-Ang-(1-7) are both commonly used as Ang-(1-7) antagonists, they exhibit critical differences in receptor pharmacology and tissue-specific activity. Recent evidence indicates that D-Pro⁷-Ang-(1-7) acts as an antagonist at both Mas and MrgD receptors and may also bind to AT₂ receptors, whereas A 779 is a more selective Mas receptor antagonist [2]. Furthermore, in certain vascular beds, A 779 fails to block Ang-(1-7)-mediated vasodilation, a function effectively blocked by D-Pro⁷-Ang-(1-7), providing pharmacological evidence for the existence of distinct Ang-(1-7) receptor subtypes [3]. Therefore, experimental outcomes are highly dependent on the specific antagonist used, and generic substitution can lead to misinterpretation of Mas receptor involvement and the underlying RAS pathways. The following evidence guide details these quantifiable differences to inform proper scientific selection.
AT₁ blockers / ACE inhibitorscannot replace A 779
Target different receptor axes; MAS-mediated effects may be missed entirely.
D-Pro⁷-Ang-(1-7)not a direct substitute
Antagonizes both MAS and MrgD receptors; vasodilation blockade profile differs significantly from A 779.
Ang-(1-7) receptor subtype interpretationmay shift with antagonist choice
A 779-insensitive vasodilation suggests additional Ang-(1-7) receptor subtypes; experimental outcomes depend on the specific antagonist used.
[1] Santos, R. A. S., et al. (1994). Characterization of a new angiotensin antagonist selective for angiotensin-(1-7): evidence that the actions of angiotensin-(1-7) are mediated by specific angiotensin receptors. Brain Research Bulletin, 35(4), 293–298. View Source
[2] Wagenaar, G. T. M., et al. (2025). Clinical significance of intervention in the renin-angiotensin-aldosterone-apelinergic system. European Journal of Pharmacology, 1003, 177866. View Source
[3] Silva, D. M. R., et al. (2007). Evidence for a new angiotensin-(1-7) receptor subtype in the aorta of Sprague-Dawley rats. Peptides, 28(3), 702-707. View Source
Quantitative Evidence Differentiating A 779 from Related Ligands
High Affinity and Selectivity for the Mas Receptor
A 779 demonstrates high affinity binding to the Mas receptor, a key distinction from antagonists targeting the classical AT₁ or AT₂ receptors. In radioligand binding assays, A 779 has an IC50 of 0.3 nM for the Mas receptor, indicating high potency . Critically, at a concentration 3,333 times higher (1 μM), A 779 shows no significant affinity for either the AT₁ or AT₂ receptor subtypes, demonstrating a high degree of selectivity for the Mas receptor .
MAS Receptor Affinity and SelectivityClass-level inference
IC50 0.3 nM (MAS); no significant affinity at AT₁/AT₂ up to 1 μM
Supports MAS-selective pathway attribution in binding studies
Radioligand binding assay; >3,333-fold selectivity over AT₁/AT₂ based on test concentration
Cardiovascular PharmacologyReceptor BindingRenin-Angiotensin System
Evidence Dimension
Receptor Binding Affinity (IC50)
Target Compound Data
IC50 = 0.3 nM (Mas receptor)
Comparator Or Baseline
AT₁ and AT₂ receptors: No significant affinity at 1 μM
Quantified Difference
>3,333-fold selectivity for Mas over AT₁/AT₂ based on test concentration
Conditions
Radioligand binding assay
Why This Matters
This ensures that experimental effects observed with A 779 can be confidently attributed to the blockade of the Mas receptor/Ang-(1-7) axis, avoiding confounding effects from AT₁ or AT₂ receptor modulation.
Cardiovascular PharmacologyReceptor BindingRenin-Angiotensin System
Functional Divergence in Vascular Vasodilation
In isolated aortic rings from Sprague-Dawley rats, the vasodilator effect of Ang-(1-7) is differentially affected by the two common Mas receptor antagonists. The antagonist D-Pro⁷-Ang-(1-7) (0.1 μM) completely abolished the Ang-(1-7)-induced vasodilation [1]. In contrast, A 779 at concentrations up to 10 μM (a 100-fold higher concentration) had no effect on the Ang-(1-7)-mediated vasodilation [1].
Vascular Vasodilation BlockadeHead-to-head
A 779: 0% inhibition at 10 μMvsD-Pro⁷-Ang-(1-7): 100% inhibition at 0.1 μM
Endothelium-intact aortic rings from Sprague-Dawley rats
Vascular BiologyReceptor PharmacologyEx Vivo Assay
Evidence Dimension
Inhibition of Ang-(1-7)-Induced Vasodilation
Target Compound Data
A 779: 0% inhibition at up to 10 μM
Comparator Or Baseline
D-Pro⁷-Ang-(1-7): 100% inhibition at 0.1 μM
Quantified Difference
Complete lack of effect for A 779 at a 100x higher concentration compared to the effective dose of D-Pro⁷-Ang-(1-7)
Conditions
Endothelium-intact aortic rings from Sprague-Dawley rats
Why This Matters
This functional divergence is direct evidence for the existence of distinct Ang-(1-7) receptor subtypes and indicates that A 779 cannot be used interchangeably with D-Pro⁷-Ang-(1-7) to study Ang-(1-7)-mediated vasorelaxation in certain vascular beds.
Vascular BiologyReceptor PharmacologyEx Vivo Assay
[1] Silva, D. M. R., et al. (2007). Evidence for a new angiotensin-(1-7) receptor subtype in the aorta of Sprague-Dawley rats. Peptides, 28(3), 702-707. View Source
Inability to Block Alamandine in the Brain
The Mas receptor antagonist A 779 does not block the cardiovascular effects of alamandine, a related peptide, in the brain. In vivo studies microinjecting alamandine into the insular cortex of rats produced a significant pressor response. This effect was completely blocked by pre-treatment with D-Pro⁷-Ang-(1-7), a Mas/MrgD antagonist. In contrast, pre-treatment with A 779 did not significantly alter the cardiovascular effects of alamandine [1].
A 779 fails to block the pressor effect, while D-Pro⁷-Ang-(1-7) reduces it to baseline.
Conditions
In vivo microinjection into the rostral insular cortex of rats
Why This Matters
This demonstrates that A 779 is a more specific tool for studying the classical Mas receptor and is less suitable than D-Pro⁷-Ang-(1-7) for investigating the MrgD receptor, which is the target for alamandine.
[1] Marins, F. R., et al. (2021). Alamandine but not angiotensin-(1–7) produces cardiovascular effects at the rostral insular cortex. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 321(3), R338-R347. View Source
Role of Endogenous Ang-(1-7) in Renal Sodium Handling
Chronic infusion of A 779 provides insights into the physiological role of endogenous Ang-(1-7) in the kidney. In normotensive rats, chronic A 779 administration produced a significant, dose-dependent increase in urinary sodium excretion (natriuresis) [1]. This effect was not observed with systemic administration of antagonists for the AT₁ or AT₂ receptors (DuP 753 and CGP 42112A, respectively) [2].
Renal Sodium HandlingCross-study comparable
Dose-dependent natriuresis to 1.49 ± 0.14 mEq
MAS-selective natriuretic effect not replicated by AT₁/AT₂ blockade
Chronic 6-day IV infusion in conscious normotensive Wistar rats
Renal PhysiologyIn Vivo PharmacologyFluid Homeostasis
Evidence Dimension
Urinary Sodium Excretion
Target Compound Data
A 779: Dose-dependent increase to 1.49 ± 0.14 mEq (at highest dose)
Comparator Or Baseline
AT₁/AT₂ Antagonists: No significant effect on urine volume or sodium excretion
Quantified Difference
A 779 induces a specific natriuretic effect not replicated by AT₁ or AT₂ receptor blockade, indicating a unique role for the Mas receptor.
Conditions
Chronic (6-day) intravenous infusion in conscious, normotensive Wistar rats
Why This Matters
This finding establishes the value of A 779 as a unique tool for uncovering the specific, endogenous functions of the Ang-(1-7)/Mas axis in renal physiology and fluid homeostasis, which are not apparent when using AT₁ or AT₂ antagonists.
Renal PhysiologyIn Vivo PharmacologyFluid Homeostasis
[1] Santos, R. A. S., et al. (1998). Diuresis and natriuresis produced by long term administration of a selective Angiotensin-(1-7) antagonist in normotensive and hypertensive rats. Regulatory Peptides, 74(2-3), 177-184. View Source
[2] Santos, R. A. S., et al. (1998). Evidence for a physiological role of angiotensin-(1-7) in the control of hydroelectrolyte balance. Hypertension, 32(5), 865-870. View Source
Blockade of Anti-Fibrotic Effects in Lung and Muscle
The anti-fibrotic effects of Ang-(1-7) are mediated through the Mas receptor, as demonstrated by their blockade with A 779. In a rat model of monocrotaline (MCT)-induced pulmonary hypertension and fibrosis, co-administration of A 779 completely abolished the improvements in right ventricular systolic pressure (RVSP), ventricular hypertrophy, and fibrosis induced by overexpression of Ang-(1-7) [1]. Similarly, in a mouse model of muscular dystrophy (mdx mice), infusion of A 779 reversed the beneficial effects of Ang-(1-7), leading to highly deteriorated muscular architecture and increased fibrosis [2].
A 779 co-treatment reversed Ang-(1-7)-mediated improvements in fibrosis and hemodynamics
Supports MAS-dependence of anti-fibrotic model-response endpoints
MCT-challenged rat lung fibrosis model; mdx dystrophic mouse model
FibrosisLung DiseaseMuscular Dystrophy
Evidence Dimension
Reversal of Protective Effects
Target Compound Data
A 779: Complete reversal of Ang-(1-7)-mediated improvement in fibrosis and hemodynamics.
Comparator Or Baseline
Ang-(1-7) treatment alone (baseline for protective effect).
Quantified Difference
A 779 co-treatment resulted in a return to fibrotic disease state parameters (e.g., increased fibrotic area, diminished muscle strength) compared to Ang-(1-7) treatment.
Conditions
In vivo: MCT-challenged rats and mdx dystrophic mice
Why This Matters
This confirms that the Mas receptor is a key therapeutic target in fibrosis and validates A 779 as an essential control compound for definitively linking the anti-fibrotic effects of Ang-(1-7) or other Mas agonists to Mas receptor activation.
FibrosisLung DiseaseMuscular Dystrophy
[1] Shenoy, V., et al. (2010). The angiotensin-converting enzyme 2/angiogenesis-(1-7)/Mas axis confers cardiopulmonary protection against lung fibrosis and pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine, 182(8), 1065-1072. View Source
[2] Acuna, M. J., et al. (2014). Restoration of muscle strength in dystrophic muscle by angiotensin-1-7 through inhibition of TGF-β signalling. Human Molecular Genetics, 23(5), 1237-1249. View Source
Key Research Applications for A 779
Differentiating Mas vs. MrgD/AT₂ Receptor Signaling
As demonstrated by its inability to block alamandine effects in the brain [1] and its divergent activity from D-Pro⁷-Ang-(1-7) in the vasculature [2], A 779 is the preferred tool for selectively inhibiting the classical Mas receptor. Researchers should procure A 779 when the experimental objective is to specifically interrogate the role of the Mas receptor, distinguishing it from the related MrgD receptor or potential AT₂ receptor-mediated effects, which can be confounded by other antagonists like D-Pro⁷-Ang-(1-7).
Validating Mas-Dependent Anti-Fibrotic Mechanisms
Given the robust evidence that A 779 completely blocks the anti-fibrotic benefits of Ang-(1-7) in models of pulmonary hypertension [3] and muscular dystrophy [4], this compound is critical for researchers studying fibrotic diseases. Procurement of A 779 is essential for studies designed to confirm that a reduction in fibrosis by a test compound or intervention is specifically mediated through the ACE2/Ang-(1-7)/Mas axis, as opposed to off-target effects.
Investigating Endogenous Ang-(1-7) in Renal Function
Unlike AT₁ or AT₂ antagonists, A 779 has unique effects on renal sodium handling [5]. This makes A 779 indispensable for in vivo studies aimed at elucidating the physiological and pathophysiological contributions of the endogenous Ang-(1-7)/Mas axis to kidney function, blood pressure regulation, and electrolyte balance. It allows for the unmasking of Mas receptor functions that are independent of classical RAS pathways.
Exploring Mas Receptor-Mediated Neuroprotection
A 779 has been shown to reverse the beneficial central effects of Ang-(1-7), including the attenuation of stress-induced cardiovascular responses [6] and reduction of oxidative stress and neuronal apoptosis in hypertensive rats [7]. For neuroscience research focusing on the protective arm of the RAS in the brain, A 779 is a required tool for demonstrating that observed neuroprotective or neuromodulatory effects are contingent upon Mas receptor activation.
Application
Selection Property
Validation Focus
MAS vs. MrgD/AT₂ receptor signaling studies
MAS-selective antagonist profile
Confirm absence of MrgD or AT₂ cross-blockade in assay system
Anti-fibrotic mechanism validation
Ability to reverse Ang-(1-7) protective effects
Demonstrate MAS-dependence of fibrosis model-response endpoints
Renal Ang-(1-7)/MAS axis investigation
Unique natriuretic response not seen with AT₁/AT₂ antagonists
Monitor sodium excretion and electrolyte balance endpoints
Brain RAS neuroprotection research
Reversal of central Ang-(1-7) effects
Verify MAS-dependence of neuroprotection assay-response context
[1] Marins, F. R., et al. (2021). Alamandine but not angiotensin-(1–7) produces cardiovascular effects at the rostral insular cortex. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 321(3), R338-R347. View Source
[2] Silva, D. M. R., et al. (2007). Evidence for a new angiotensin-(1-7) receptor subtype in the aorta of Sprague-Dawley rats. Peptides, 28(3), 702-707. View Source
[3] Shenoy, V., et al. (2010). The angiotensin-converting enzyme 2/angiogenesis-(1-7)/Mas axis confers cardiopulmonary protection against lung fibrosis and pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine, 182(8), 1065-1072. View Source
[4] Acuna, M. J., et al. (2014). Restoration of muscle strength in dystrophic muscle by angiotensin-1-7 through inhibition of TGF-β signalling. Human Molecular Genetics, 23(5), 1237-1249. View Source
[5] Santos, R. A. S., et al. (1998). Diuresis and natriuresis produced by long term administration of a selective Angiotensin-(1-7) antagonist in normotensive and hypertensive rats. Regulatory Peptides, 74(2-3), 177-184. View Source
[6] Almeida-Santos, A. F., et al. (2014). Angiotensin-(1–7) in the basolateral amygdala attenuates the cardiovascular response evoked by acute emotional stress. Neuroscience, 279, 254-264. View Source
[7] Jiang, T., et al. (2013). Angiotensin-(1-7) modulates renin-angiotensin system associated with reducing oxidative stress and attenuating neuronal apoptosis in the brain of hypertensive rats. Pharmacological Research, 67(1), 84-93. View Source
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